molecular formula C7H12O B13584062 2-Allyltetrahydrofuran

2-Allyltetrahydrofuran

Cat. No.: B13584062
M. Wt: 112.17 g/mol
InChI Key: XZDANOMTLOHFOZ-UHFFFAOYSA-N
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Description

2-Allyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are cyclic ethers. This compound is characterized by the presence of an allyl group attached to the tetrahydrofuran ring. Tetrahydrofurans are known for their versatility in organic synthesis and their use as solvents in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyltetrahydrofuran typically involves the allylation of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and to ensure a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher efficiency. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Allyltetrahydrofuran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-tetrahydrofuranyl aldehyde or ketone.

    Reduction: Formation of 2-propyltetrahydrofuran.

    Substitution: Formation of various substituted tetrahydrofurans depending on the nucleophile used.

Scientific Research Applications

2-Allyltetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with cyclic ether structures.

    Industry: It is used in the production of polymers and as a solvent in the manufacturing of coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Allyltetrahydrofuran in chemical reactions involves the interaction of the allyl group with various reagents. The allyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds. The tetrahydrofuran ring can also participate in ring-opening reactions under acidic or basic conditions, providing a versatile platform for further chemical modifications.

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A widely used solvent in organic synthesis, known for its ability to stabilize reactive intermediates.

    2-Methyltetrahydrofuran: An alternative to THF with improved stability and lower toxicity.

    2,5-Dimethyltetrahydrofuran: Another derivative with unique solvent properties.

Uniqueness of 2-Allyltetrahydrofuran: this compound stands out due to the presence of the allyl group, which imparts unique reactivity compared to other tetrahydrofuran derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-prop-2-enyloxolane

InChI

InChI=1S/C7H12O/c1-2-4-7-5-3-6-8-7/h2,7H,1,3-6H2

InChI Key

XZDANOMTLOHFOZ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCO1

Origin of Product

United States

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